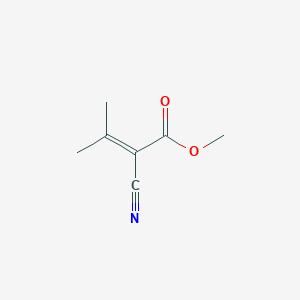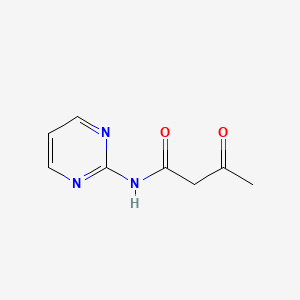
2,6-Dibenzylphenol
Overview
Description
2,6-Dibenzylphenol is a chemical compound that has been studied for its potential applications in various fields, including organic semiconductors and coordination chemistry. The compound is characterized by a phenol moiety with benzyl groups at the 2 and 6 positions, which can interact with metals to form complexes.
Synthesis Analysis
The synthesis of this compound derivatives and related compounds has been explored in several studies. For instance, a class of high-performance semiconductors for organic field-effect transistors was synthesized from 1,4-dibromobenzene, which includes analogues of this compound with thiophene, selenophene, and tellurophene . Additionally, lithium and sodium 2,6-dibenzylphenolate complexes were synthesized through the stoichiometric treatment of this compound with n-butyllithium or sodium bis(trimethylsilyl)amide . Another study reported the synthesis of a seven-coordinate dimer involving this compound by reacting (PhCH2)3SnCl with 2,6-pyridine dicarboxylic acid .
Molecular Structure Analysis
The molecular structure of compounds derived from this compound has been characterized using various techniques. The crystal structure of bis[(2,6-pyridinedicarboxylato)(methanol)dibenzyltin(IV)] was determined by X-ray single crystal diffraction analysis, revealing a distorted bipyramidal structure around each tin atom . Similarly, the structural characterization of lithium and sodium 2,6-dibenzylphenolate complexes provided insights into the coordination environment of the metal centers and the presence of pi-aryl contacts .
Chemical Reactions Analysis
The reactivity of this compound derivatives has been investigated in the context of forming new compounds. For example, the reaction of this compound with potassium hexamethyldisilazide in the presence of 18-crown-6 yielded mononuclear potassium phenolates with seven-coordinate potassium . The synthesis of various esters from o-allylphenols, which are structurally related to this compound, has also been described, demonstrating the versatility of these compounds in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound and its derivatives are influenced by their molecular structure. The high FET mobility observed in the selenophene analogue of this compound indicates its potential as a p-type semiconductor . The coordination chemistry of this compound with alkali metals, as seen in the formation of dimeric alkali metal phenolates, suggests its ability to engage in complexation reactions with various metals . These properties are crucial for the application of these compounds in electronic devices and materials science.
Scientific Research Applications
Synthesis and Structural Characterization
2,6-Dibenzylphenol has been utilized in the synthesis and structural characterization of various chemical compounds. For instance, its reaction with potassium hexamethyldisilazide in the presence of 18-crown-6 has been explored, yielding monomeric potassium phenolates with notable intermolecular hydrogen bonding properties (Cole et al., 2005). Similarly, the synthesis and characterization of lithium and sodium 2,6-dibenzylphenolate complexes have been investigated, revealing unique structural features and providing insights into benzyl C-C bond scission (Cole et al., 2006).
Polymer Synthesis
This compound has played a significant role in polymer synthesis. For example, it has been used in the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide), a process involving radical-cation phase transfer catalyzed polymerization (Percec & Wang, 1990). This highlights its utility in creating specific polymer structures with desired properties.
Safety and Hazards
The safety data sheet for 2,6-Dibenzylphenol indicates that it causes severe skin burns and eye damage . It is toxic if swallowed or in contact with skin . In case of inhalation, the victim should be moved to fresh air and given artificial respiration . If ingested, vomiting should not be induced and a poison center or doctor should be contacted immediately .
properties
IUPAC Name |
2,6-dibenzylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c21-20-18(14-16-8-3-1-4-9-16)12-7-13-19(20)15-17-10-5-2-6-11-17/h1-13,21H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCSXVAAPCQAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=CC=C2)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90293469 | |
| Record name | 2,6-Dibenzylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
47157-01-7 | |
| Record name | 47157-01-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dibenzylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90293469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural insights can be gained from the reaction of 2,6-dibenzylphenol with alkali metals?
A: Reacting this compound (HOdbp) with alkali metals like lithium or sodium yields diverse metal-phenolate complexes. These complexes showcase interesting structural features depending on the specific alkali metal and solvent used. For example, reactions with lithium or sodium in diethyl ether or dimethoxy ethane result in dimeric alkali metal phenolates. [] Interestingly, sodium complexes consistently exhibit π-aryl interactions between the sodium center and one of the phenolate arms, influencing their overall structure. []
Q2: Can this compound undergo unexpected reactions with alkali metals?
A: While this compound typically forms metal-phenolate complexes with alkali metals, unusual reactivity has been observed. For instance, attempting to synthesize a sodium 2,6-dibenzylphenolate directly using sodium metal led to the formation of a 2-benzylphenolate complex. [] This unexpected product suggests that under certain conditions, this compound can undergo benzyl C-C bond cleavage, highlighting the potential for this compound to engage in unanticipated reactions.
Q3: How does the interaction of this compound with lanthanides differ from that with alkali metals?
A: Unlike the dimeric structures often observed with alkali metals, this compound forms unique complexes with lanthanides. [] Reactions with lanthanum or ytterbium yield pseudo-centrosymmetric dimers, where the lanthanide centers are coordinated by both terminal and bridging phenolate ligands. [] Interestingly, europium forms a centrosymmetric dimer that further assembles into a polymeric structure through supramolecular interactions. [] This highlights the diverse coordination chemistry of this compound and its ability to form distinct structures based on the metal ion.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1,2,4]Triazolo[4,3-a]pyridine](/img/structure/B1295661.png)



![Ethyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B1295667.png)
![7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL](/img/structure/B1295668.png)




